3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a sulfonyl chloride group attached to a pyrazole ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method includes the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases like triethylamine.
Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) may be used under appropriate conditions.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the development of biologically active molecules with potential therapeutic effects.
Medicine: Investigated for its role in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity . This reactivity makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides: These compounds share the difluoromethyl and pyrazole core but differ in the functional groups attached to the pyrazole ring.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Chloride: Similar structure but with a carbonyl chloride group instead of a sulfonyl chloride group.
Uniqueness: The presence of the sulfonyl chloride group in 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-sulfonyl chloride imparts unique reactivity, making it distinct from other similar compounds. This reactivity is particularly useful in the synthesis of sulfonamide and sulfonate derivatives, which are important in various chemical and biological applications .
Properties
Molecular Formula |
C5H5ClF2N2O2S |
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Molecular Weight |
230.62 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methylpyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClF2N2O2S/c1-10-4(13(6,11)12)2-3(9-10)5(7)8/h2,5H,1H3 |
InChI Key |
WVBYLZBJKDWXBT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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